N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide -

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

Catalog Number: EVT-3815315
CAS Number:
Molecular Formula: C20H16N2O3S
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist. It was developed as a treatment for primary insomnia and has progressed to phase III clinical trials. []
  • Relevance: While structurally distinct from N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide, MK-4305 shares the presence of a chlorobenzoxazole ring system. The research paper highlights the use of chlorobenzoxazole as a replacement for other heterocyclic rings (like fluoroquinazoline) to mitigate the formation of reactive metabolites while maintaining drug potency. [] This suggests that exploring variations in the heterocyclic ring system, including chlorobenzoxazole, could be relevant in the context of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide analogs.

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one (L)

  • Compound Description: Compound L is a novel azo-dye ligand designed to coordinate with metal ions (Cu(II), Co(II), Ni(II)). The resulting metal complexes displayed enhanced antibacterial activity compared to the free ligand. []
  • Relevance: Although the core structure differs significantly from N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide, compound L features a benzothiazole moiety. The study highlights the impact of the benzothiazole group and its metal complexes on biological activity. [] This information could be valuable when considering modifications or exploring structure-activity relationships related to the benzoxazole moiety in the target compound.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides exhibited potent urease inhibitory activity and demonstrated low cytotoxicity in hemolysis assays. []
  • Relevance: While structurally distinct from N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide, this group of compounds underscores the biological relevance of bi-heterocyclic structures incorporating a thiazole ring. [] The presence of a thiazole ring, albeit in a different arrangement, suggests a potential area for structural exploration when considering analogs of the target compound.

N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

  • Compound Description: This compound was identified as an impurity during the synthesis of the antibacterial drug Sulfamethizole. It results from the reaction of Sulfamethizole with unreacted sulfonyl chloride used in the synthesis process. []
  • Relevance: This impurity highlights the reactivity of sulfonyl chlorides and their potential to form undesired byproducts with amine-containing molecules, including sulfonamides. [] This information is relevant to N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide as it also contains a sulfonamide group and could be susceptible to similar reactions if synthetic pathways involving sulfonyl chlorides are employed.

Properties

Product Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H16N2O3S/c1-14-10-11-19-18(12-14)21-20(25-19)15-6-5-7-16(13-15)22-26(23,24)17-8-3-2-4-9-17/h2-13,22H,1H3

InChI Key

YTZJYHKPEZORHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.